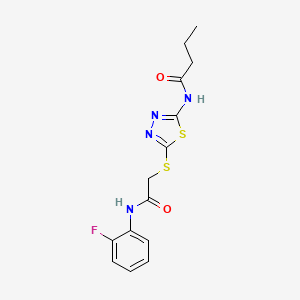

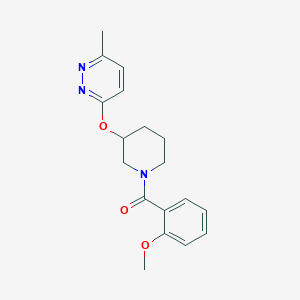

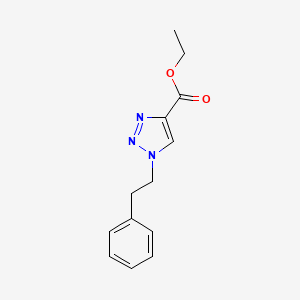

![molecular formula C18H17N3O2S B2383026 8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one CAS No. 2034391-65-4](/img/structure/B2383026.png)

8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one, also known as TDZD-8, is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzodiazepines, which are known for their therapeutic properties. TDZD-8 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Chemical Synthesis and Reactions

This compound and its derivatives are central to various chemical synthesis and reaction studies. Research has explored the photochemical reactions of azo compounds, leading to a mixture of products under acidic conditions, highlighting the compound's reactivity and potential for creating diverse derivatives (Joshua & Lewis, 1967). Additionally, synthesis efforts have focused on labeling analogs of antipsychotic agents like clozapine, showing the compound's relevance in medicinal chemistry (Sunay, Talbot, & Galullo, 1992). Heteroaromatic annulation studies have also been conducted to access novel dibenzoxepino-fused heterocycles, demonstrating the compound's utility in synthesizing complex heterocyclic structures (Kumar, Ila, & Junjappa, 2007).

Pharmacological Applications

The compound's derivatives have been investigated for their pharmacological properties, including as serotonin-3 (5-HT3) receptor antagonists, indicating their potential in treating disorders related to serotonin dysregulation (Harada et al., 1995). Another study focused on the synthesis and reactions of 11-substituted derivatives, showing moderate analgesic activity and highlighting the therapeutic potential of these compounds (Matsuo, Yoshida, Ohta, & Tanaka, 1985).

Material Science and Corrosion Inhibition

Benzodiazepine derivatives, closely related to the compound , have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. This study not only sheds light on the compound's utility in protecting industrial materials but also illustrates the link between organic synthesis and applied materials science (Laabaissi et al., 2021).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 1,4-benzodiazepines, have a high affinity for gaba receptors in the central nervous system .

Mode of Action

Based on its structural similarity to 1,4-benzodiazepines, it may enhance the effect of the neurotransmitter gaba, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The compound likely affects the GABAergic pathway, which is one of the most prevalent inhibitory neurotransmitter pathways in the central nervous system. By enhancing the effect of GABA, it can increase inhibitory signals in the brain, leading to the various effects mentioned above .

Pharmacokinetics

Similar compounds like 1,4-benzodiazepines are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in the urine .

properties

IUPAC Name |

3-(thiomorpholine-4-carbonyl)-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17-13-3-1-2-4-14(13)19-15-6-5-12(11-16(15)20-17)18(23)21-7-9-24-10-8-21/h1-6,11,19H,7-10H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGOHLRIEGNGJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

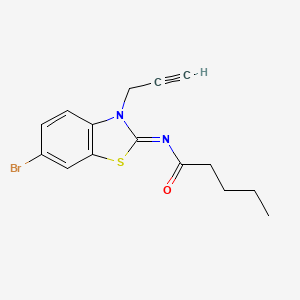

![N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2382948.png)

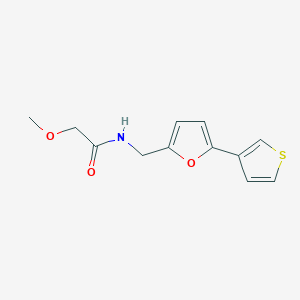

![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382951.png)

![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)

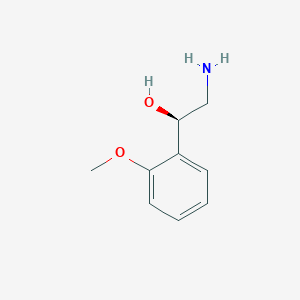

![N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride](/img/structure/B2382956.png)